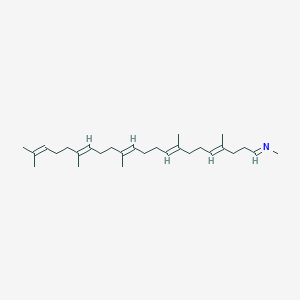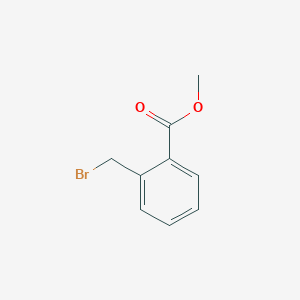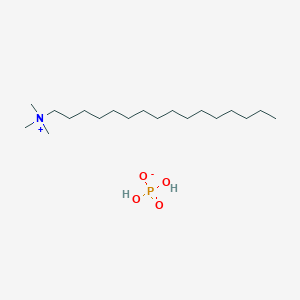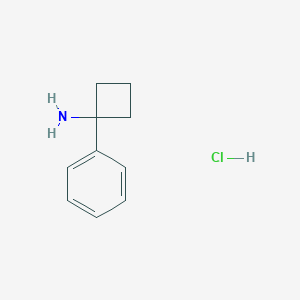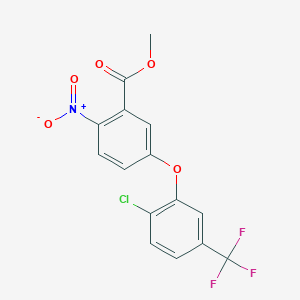![molecular formula C11H16O B051041 Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI) CAS No. 122598-70-3](/img/structure/B51041.png)
Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI), also known as MBOC, is a bicyclic ketone that has been used in scientific research for its unique chemical properties. MBOC has a complex structure that makes it an interesting molecule to study.
Applications De Recherche Scientifique
Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI) has been used in scientific research for various applications. One of the main applications of Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI) is in the field of organic chemistry, where it is used as a starting material for the synthesis of other compounds. Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI) has also been used in the development of new drugs, as it has been found to have potential therapeutic effects.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI) is not well understood. However, it is thought to work by interacting with specific receptors in the body, which leads to changes in biochemical and physiological processes.
Effets Biochimiques Et Physiologiques
Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI) has been found to have various biochemical and physiological effects. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic effects. Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI) has also been found to have an impact on the central nervous system, where it has been shown to affect neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI) in lab experiments is its unique chemical structure, which makes it an interesting molecule to study. However, the synthesis of Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI) is a challenging process that requires expertise in organic chemistry. Additionally, the mechanism of action of Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI) is not well understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI). One area of research could be to further investigate the mechanism of action of Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI). Another area of research could be to explore the potential therapeutic effects of Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI) in the treatment of various diseases. Additionally, future research could focus on the development of new synthetic methods for the synthesis of Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI).
Méthodes De Synthèse
Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI) can be synthesized using a multistep synthesis method. The first step involves the preparation of the starting material, 4-methylcyclohexanone, which is then converted into the bicyclic ketone Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI) using a series of chemical reactions. The synthesis of Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI) is a challenging process that requires expertise in organic chemistry.
Propriétés
Numéro CAS |
122598-70-3 |
|---|---|
Nom du produit |
Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI) |
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
1-(4-methyl-1-bicyclo[4.2.0]oct-3-enyl)ethanone |
InChI |
InChI=1S/C11H16O/c1-8-3-5-11(9(2)12)6-4-10(11)7-8/h3,10H,4-7H2,1-2H3 |
Clé InChI |
PPYMWTUPDCPULD-UHFFFAOYSA-N |
SMILES |
CC1=CCC2(CCC2C1)C(=O)C |
SMILES canonique |
CC1=CCC2(CCC2C1)C(=O)C |
Synonymes |
Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



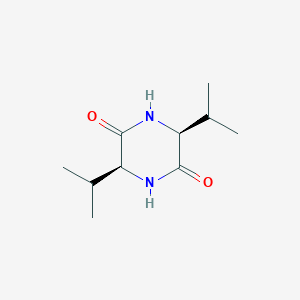
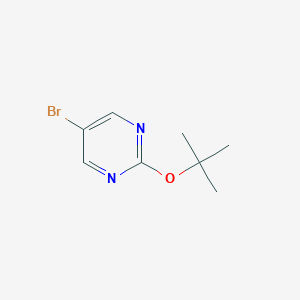
![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)





